molecular formula C9H8BrNO2 B1446608 7-Bromo-3,5-dimethyl-2,3-dihydro-1,3-benzoxazol-2-one CAS No. 1226069-01-7

7-Bromo-3,5-dimethyl-2,3-dihydro-1,3-benzoxazol-2-one

Cat. No.: B1446608
CAS No.: 1226069-01-7
M. Wt: 242.07 g/mol
InChI Key: JWSSQBSMJHCGDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromo-3,5-dimethyl-2,3-dihydro-1,3-benzoxazol-2-one is a heterocyclic compound that features a benzoxazole core with bromine and methyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-3,5-dimethyl-2,3-dihydro-1,3-benzoxazol-2-one typically involves the bromination of 3,5-dimethyl-2,3-dihydro-1,3-benzoxazol-2-one. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like chloroform or carbon tetrachloride. The reaction conditions often require controlled temperatures to ensure selective bromination at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to large-scale production of this compound with high purity.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-3,5-dimethyl-2,3-dihydro-1,3-benzoxazol-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.

    Reduction Reactions: Reduction can lead to the removal of the bromine atom or reduction of other functional groups.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of azido or thiocyanato derivatives.

    Oxidation: Introduction of hydroxyl or carbonyl groups.

    Reduction: Formation of debrominated or reduced derivatives.

Scientific Research Applications

7-Bromo-3,5-dimethyl-2,3-dihydro-1,3-benzoxazol-2-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-Bromo-3,5-dimethyl-2,3-dihydro-1,3-benzoxazol-2-one involves its interaction with specific molecular targets. The bromine atom and the benzoxazole core play crucial roles in binding to enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethyl-2,3-dihydro-1,3-benzoxazol-2-one: Lacks the bromine substituent, leading to different reactivity and applications.

    7-Chloro-3,5-dimethyl-2,3-dihydro-1,3-benzoxazol-2-one: Similar structure with chlorine instead of bromine, affecting its chemical properties and biological activity.

    7-Iodo-3,5-dimethyl-2,3-dihydro-1,3-benzoxazol-2-one: Contains iodine, which can lead to different reactivity patterns compared to bromine.

Uniqueness

7-Bromo-3,5-dimethyl-2,3-dihydro-1,3-benzoxazol-2-one is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and potential biological activity. Its specific substitution pattern makes it a valuable compound for various research applications.

Properties

IUPAC Name

7-bromo-3,5-dimethyl-1,3-benzoxazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO2/c1-5-3-6(10)8-7(4-5)11(2)9(12)13-8/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWSSQBSMJHCGDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1)Br)OC(=O)N2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Bromo-3,5-dimethyl-2,3-dihydro-1,3-benzoxazol-2-one
Reactant of Route 2
Reactant of Route 2
7-Bromo-3,5-dimethyl-2,3-dihydro-1,3-benzoxazol-2-one
Reactant of Route 3
7-Bromo-3,5-dimethyl-2,3-dihydro-1,3-benzoxazol-2-one
Reactant of Route 4
7-Bromo-3,5-dimethyl-2,3-dihydro-1,3-benzoxazol-2-one
Reactant of Route 5
7-Bromo-3,5-dimethyl-2,3-dihydro-1,3-benzoxazol-2-one
Reactant of Route 6
7-Bromo-3,5-dimethyl-2,3-dihydro-1,3-benzoxazol-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.